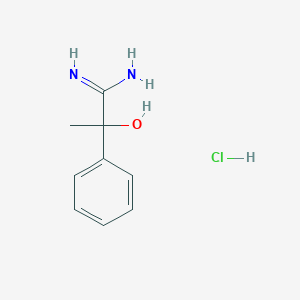
2-Hydroxy-2-phenylpropanimidamide hydrochloride
Übersicht
Beschreibung
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is available for research use only .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-phenylpropanimidamide hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation is Cl.NC(=N)C(O)c1ccccc1 .Physical And Chemical Properties Analysis
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a solid . The boiling point and other physical properties are not specified .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis : A study conducted by Casselman and Bannard (1970) investigated the use of gas-liquid chromatography for analyzing compounds like Caramiphen hydrochloride, which is closely related to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This technique was explored for its feasibility in determining the purity and quantitative analysis of these compounds, highlighting its potential application in chemical analysis and quality control (Casselman & Bannard, 1970).
Hydrogel Synthesis for Drug Delivery : Şenol and Akyol (2018) explored the synthesis of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) for controlled drug release. Although not directly studying 2-Hydroxy-2-phenylpropanimidamide hydrochloride, this research has implications for its potential application in creating controlled release systems for drug delivery (Şenol & Akyol, 2018).
Oxidation Kinetics and Mechanisms : A study by Mohana and Prasad (2008) examined the kinetics and mechanism of the oxidation of Phenylpropanolamine hydrochloride, which shares a structural resemblance to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This research provides insights into the chemical behavior and potential applications of these types of compounds in various oxidative processes (Mohana & Prasad, 2008).
Enantiomeric Resolution in Electrophoresis : Nardi et al. (1993) investigated the enantiomeric resolution of racemic 2-hydroxy acids, which are structurally similar to 2-Hydroxy-2-phenylpropanimidamide hydrochloride, using capillary zone electrophoresis. This study is relevant for understanding the separation and analysis of chiral compounds in pharmaceutical and chemical research (Nardi, Eliseev, Boček, & Fanali, 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMFPNQZOBWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-phenylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



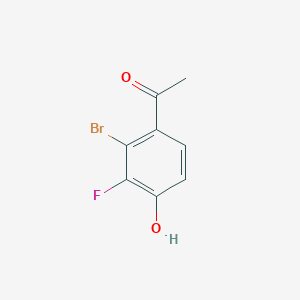
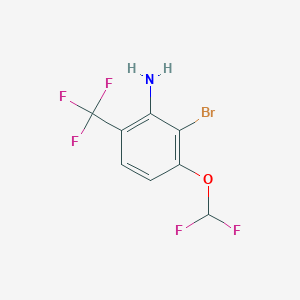
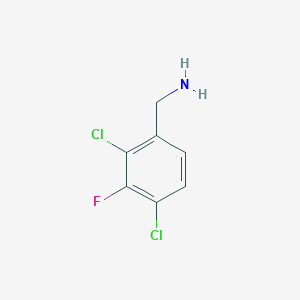
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)
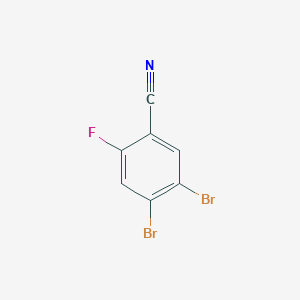
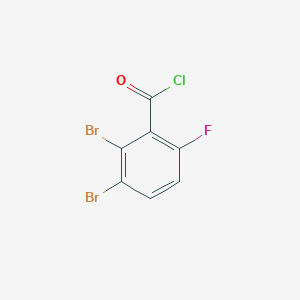
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
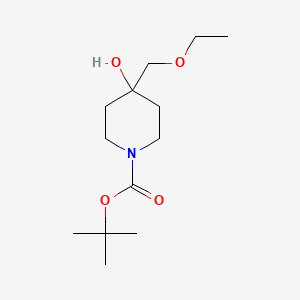
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
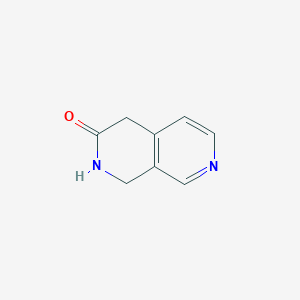
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)
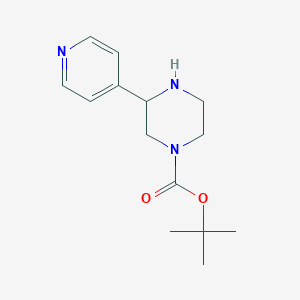
![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)